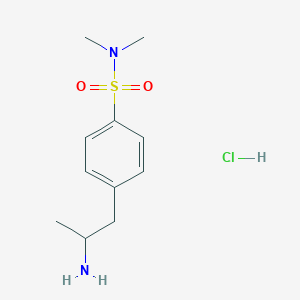
4-(2-アミノプロピル)-N,N-ジメチルベンゼン-1-スルホンアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an aminopropyl group attached to a benzene ring, which is further substituted with a dimethylsulfonamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
科学的研究の応用
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
作用機序
Target of Action
The primary target of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary body functions .
Mode of Action
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride acts as an indirect sympathomimetic agent . It causes the release of norepinephrine from adrenergic nerve terminals . This release of norepinephrine results in mydriasis, or dilation of the pupil .
Biochemical Pathways
The action of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride affects the norepinephrine pathway . Norepinephrine is a neurotransmitter that plays a key role in the ‘fight or flight’ response, which is the body’s reaction to stressful situations . The release of norepinephrine leads to various downstream effects such as increased heart rate and blood pressure .
Pharmacokinetics
It is intended for local use only, specifically as ophthalmic eye drops . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are likely to be localized to the eye and surrounding tissues .
Result of Action
The primary molecular effect of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is the release of norepinephrine from adrenergic nerve terminals . This leads to the cellular effect of mydriasis, or dilation of the pupil . This dilation allows for better examination of the back of the eye .
Action Environment
The action, efficacy, and stability of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride can be influenced by various environmental factors. For instance, the pH of the eye can affect the drug’s stability and efficacy. Additionally, individual variations such as the patient’s age, overall health, and presence of other eye conditions can also influence the drug’s action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene-1-sulfonyl chloride and 2-aminopropane.
Reaction with Aminopropane: Benzene-1-sulfonyl chloride is reacted with 2-aminopropane in the presence of a base, such as sodium hydroxide, to form the intermediate 4-(2-Aminopropyl)benzene-1-sulfonamide.
Dimethylation: The intermediate is then subjected to dimethylation using dimethyl sulfate or a similar reagent to obtain 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
類似化合物との比較
Similar Compounds
4-(2-Aminopropyl)benzene-1-sulfonamide: Lacks the dimethyl substitution, which may affect its solubility and biological activity.
N,N-Dimethylbenzene-1-sulfonamide: Lacks the aminopropyl group, which is crucial for its biological interactions.
Uniqueness
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both the aminopropyl and dimethylsulfonamide groups. This combination enhances its solubility, stability, and potential biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-9(12)8-10-4-6-11(7-5-10)16(14,15)13(2)3;/h4-7,9H,8,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMMJRWIESOYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)S(=O)(=O)N(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid](/img/structure/B2591230.png)
![Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2591231.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2591232.png)
![(E)-N-[1-(3,4-Diethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591234.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)
![1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2591236.png)
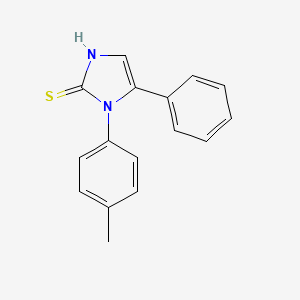
![1-(3-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2591239.png)
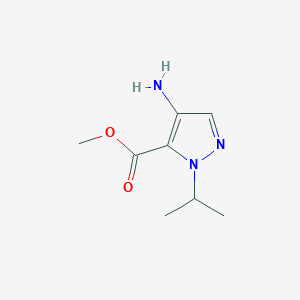
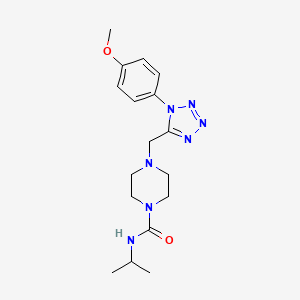
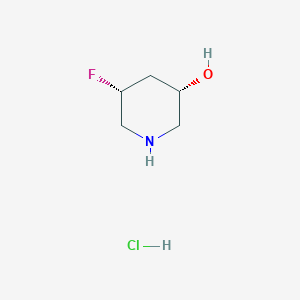
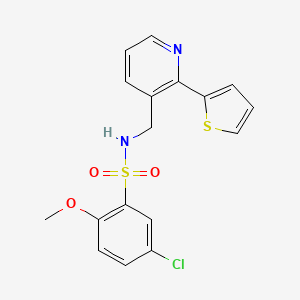
![[3-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B2591248.png)
![2-(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2591249.png)
